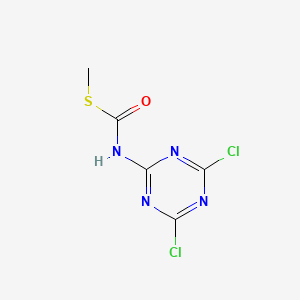
S-Methyl (4,6-dichloro-1,3,5-triazin-2-yl)carbamothioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-Methyl (4,6-dichloro-1,3,5-triazin-2-yl)carbamothioate is a chemical compound belonging to the class of 1,3,5-triazines. These compounds are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. The unique structure of this compound makes it a valuable compound for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of S-Methyl (4,6-dichloro-1,3,5-triazin-2-yl)carbamothioate typically involves the nucleophilic substitution reaction of 4,6-dichloro-1,3,5-triazine with a suitable thiol reagent. The reaction is carried out under controlled conditions, often using solvents like acetone or dioxane . The reaction mixture is heated to facilitate the substitution process, resulting in the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation has been reported to enhance the reaction efficiency and reduce the reaction time .
Análisis De Reacciones Químicas
Types of Reactions
S-Methyl (4,6-dichloro-1,3,5-triazin-2-yl)carbamothioate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the triazine ring can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines, thiols, and sodium hydroxide are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Major Products Formed
The major products formed from these reactions include substituted triazine derivatives, which can have various functional groups attached to the triazine ring .
Aplicaciones Científicas De Investigación
S-Methyl (4,6-dichloro-1,3,5-triazin-2-yl)carbamothioate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of S-Methyl (4,6-dichloro-1,3,5-triazin-2-yl)carbamothioate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects . The exact molecular targets and pathways may vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-4,6-dimethoxy-1,3,5-triazine: Known for its use as a peptide coupling reagent.
4,4′-Bis(4,6-dichloro-1,3,5-triazin-2-yl)aminostilbene: Used in the synthesis of fluorescent whitening agents.
4-(4,6-Dichloro-1,3,5-triazin-2-yl)amino-benzoic acid: Exhibits significant antimicrobial activity.
Uniqueness
S-Methyl (4,6-dichloro-1,3,5-triazin-2-yl)carbamothioate stands out due to its unique combination of a triazine ring and a carbamothioate group, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in both research and industry .
Propiedades
Número CAS |
62798-07-6 |
|---|---|
Fórmula molecular |
C5H4Cl2N4OS |
Peso molecular |
239.08 g/mol |
Nombre IUPAC |
S-methyl N-(4,6-dichloro-1,3,5-triazin-2-yl)carbamothioate |
InChI |
InChI=1S/C5H4Cl2N4OS/c1-13-5(12)11-4-9-2(6)8-3(7)10-4/h1H3,(H,8,9,10,11,12) |
Clave InChI |
OHVUPZKCIRODGF-UHFFFAOYSA-N |
SMILES canónico |
CSC(=O)NC1=NC(=NC(=N1)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


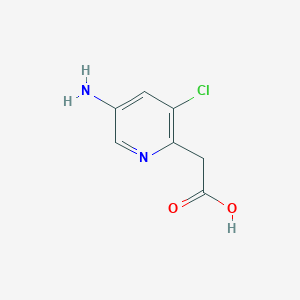
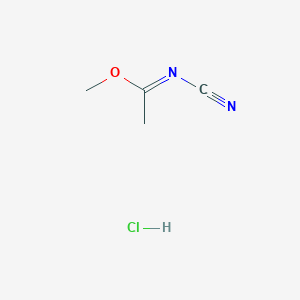
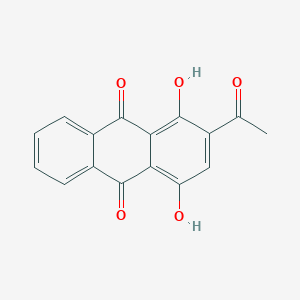
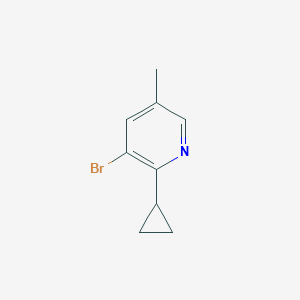
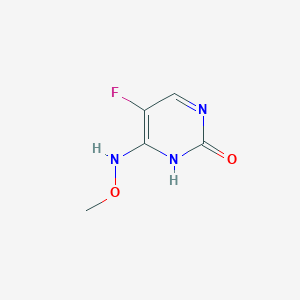
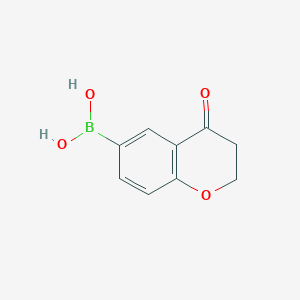
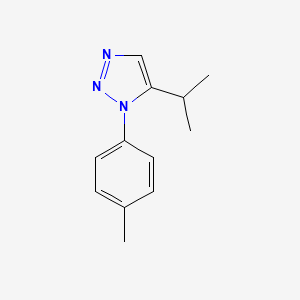
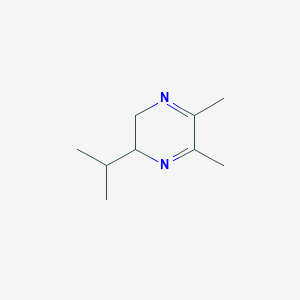
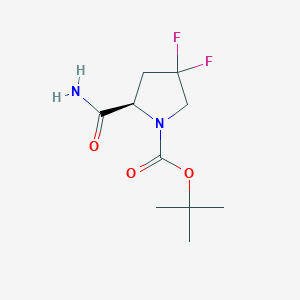
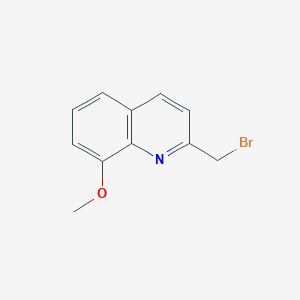
![5-Tert-butyl 3-ethyl 1-(1-((benzyloxy)carbonyl)piperidin-4-YL)-6,7-dihydro-1H-pyrazolo[4,3-C]pyridine-3,5(4H)-dicarboxylate](/img/structure/B15248548.png)
![Pyrrolidine,2-[3-(1-methylethyl)phenyl]-,(2S)-](/img/structure/B15248554.png)
![7-Benzyl-4-(3-methylbenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B15248564.png)
![(2R,3R,4R)-1-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-2,3,5-tris(benzyloxy)-4-hydroxypentan-1-one](/img/structure/B15248570.png)
